

An In-depth Technical Guide to 2,3,5-Trifluorobenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,5-Trifluorobenzyl alcohol*

Cat. No.: *B1306048*

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,3,5-trifluorobenzyl alcohol**, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document covers its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significance in medicinal chemistry.

Introduction

2,3,5-Trifluorobenzyl alcohol, with the CAS number 67640-33-9, is a distinct isomer in the family of trifluorinated benzyl alcohols.^{[1][2]} While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available scientific literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and advanced materials.^{[3][4]} This guide will focus on the technical aspects of **2,3,5-trifluorobenzyl alcohol**, providing valuable information for its application in research and development.

Chemical Properties

Property	Value	Reference
CAS Number	67640-33-9	[1]
Molecular Formula	C ₇ H ₅ F ₃ O	[1]
Molecular Weight	162.11 g/mol	[1]
IUPAC Name	(2,3,5-trifluorophenyl)methanol	[5]
InChI	InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2	[1]
InChI Key	IAYKYKBQMLBYAI-UHFFFAOYSA-N	[1]
SMILES	OCc1cc(F)cc(F)c1F	[6]

Synthesis of 2,3,5-Trifluorobenzyl Alcohol

A common and plausible method for the synthesis of **2,3,5-trifluorobenzyl alcohol** is the reduction of the corresponding aldehyde, 2,3,5-trifluorobenzaldehyde (CAS 126202-23-1).[\[7\]](#) This transformation can be efficiently achieved using a variety of reducing agents.

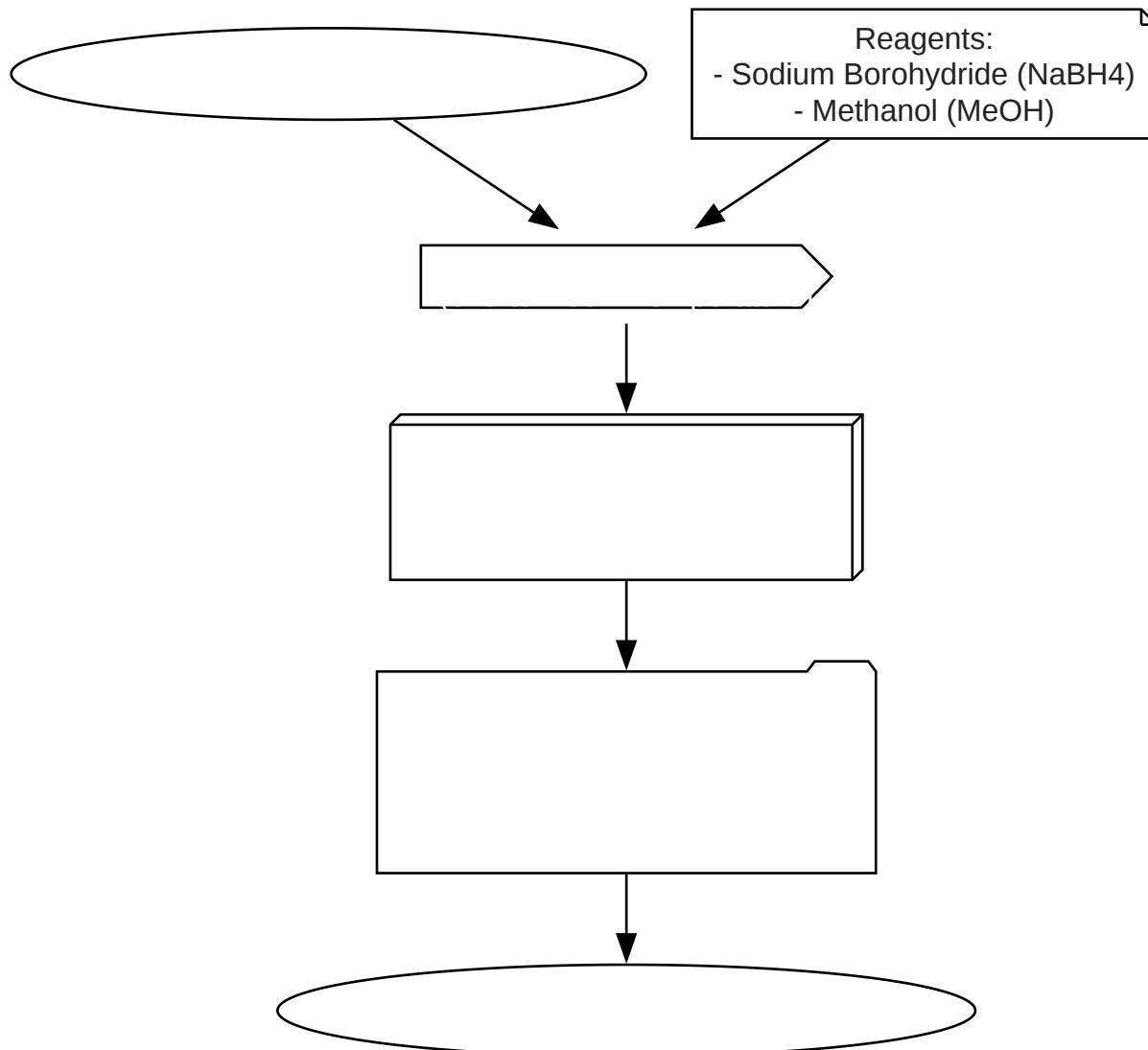
Proposed Experimental Protocol: Reduction of 2,3,5-Trifluorobenzaldehyde

This protocol describes a general procedure for the synthesis of **2,3,5-trifluorobenzyl alcohol** via the reduction of 2,3,5-trifluorobenzaldehyde using sodium borohydride.

Materials:

- 2,3,5-Trifluorobenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)

- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator


Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trifluorobenzaldehyde (1.0 eq) in methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add water and extract the aqueous layer with dichloromethane (3x).

- Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **2,3,5-trifluorobenzyl alcohol**.
- The crude product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Proposed Synthesis of 2,3,5-Trifluorobenzyl Alcohol

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,3,5-trifluorobenzyl alcohol**.

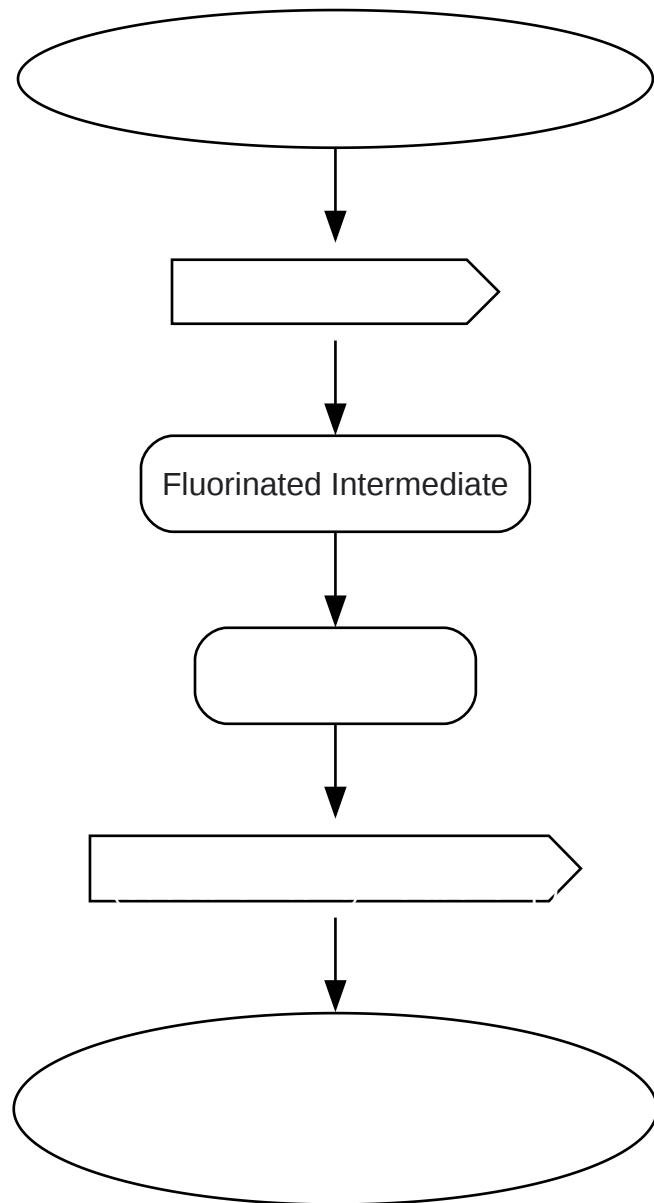
Spectroscopic Data

Detailed, publicly available spectroscopic data for **2,3,5-trifluorobenzyl alcohol** is limited. The following table provides predicted and expected spectral characteristics based on its structure and data from isomeric compounds. Researchers should perform their own analytical characterization for confirmation.

Spectroscopy	Expected/Predicted Data
¹ H NMR	Aromatic protons (Ar-H) would appear as complex multiplets in the downfield region. The benzylic protons (-CH ₂ -) would likely appear as a singlet or a triplet (if coupled to the hydroxyl proton) deshielded by the aromatic ring and the oxygen atom. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be concentration-dependent.
¹³ C NMR	Aromatic carbons would show characteristic signals with C-F couplings. The benzylic carbon (-CH ₂ OH) would appear in the aliphatic region.
¹⁹ F NMR	Three distinct signals are expected, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would be indicative of their positions relative to each other and the benzyl alcohol moiety.
IR	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching vibration. C-O stretching vibration is expected around 1000-1200 cm ⁻¹ . Aromatic C-H and C=C stretching bands would also be present.
Mass Spec.	The molecular ion peak (M ⁺) would be observed at m/z = 162.11. Common fragmentation patterns would include the loss of water (M-18) and the formation of the trifluorotropylium ion.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and


lipophilicity.^[3] **2,3,5-Trifluorobenzyl alcohol** serves as a valuable building block for introducing the 2,3,5-trifluorophenyl moiety into larger, more complex molecules. This specific substitution pattern can offer a unique electronic and steric profile compared to other trifluorinated isomers, potentially leading to improved pharmacological activity and selectivity of drug candidates.

While specific drugs containing the 2,3,5-trifluorobenzyl group are not prominently documented, the general importance of fluorinated benzyl alcohols as intermediates is well-established. They are utilized in the synthesis of a wide range of therapeutic agents, including those targeting neurological disorders.^[4]

In materials science, the trifluoromethyl group contributes to the development of advanced materials by enhancing properties like thermal stability and chemical resistance.^[3]

Logical Relationship in Drug Discovery

Role of 2,3,5-Trifluorobenzyl Alcohol in Drug Discovery

[Click to download full resolution via product page](#)

Caption: The role of **2,3,5-trifluorobenzyl alcohol** in the drug discovery process.

Conclusion

2,3,5-Trifluorobenzyl alcohol is a valuable, though not extensively documented, fluorinated building block. Its unique substitution pattern offers potential advantages in the design of novel pharmaceuticals and materials. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its

applications in their respective fields. Further research into the specific applications and biological activities of compounds derived from **2,3,5-trifluorobenzyl alcohol** is warranted to fully realize its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5-Trifluorobenzyl alcohol | CAS: 67640-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Organic fluorine compound 6 page [m.chemicalbook.com]
- 3. 2,3,5-Trifluorobenzyl alcohol | 67640-33-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (2,3,5-trifluorophenyl)methanol | 67640-33-9 | Buy Now [molport.com]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,5-Trifluorobenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306048#discovery-and-history-of-2-3-5-trifluorobenzyl-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com